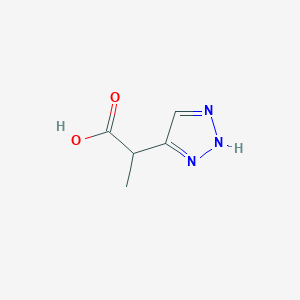

2-(1H-1,2,3-Triazol-5-yl)propanoicacid

Beschreibung

2-(1H-1,2,3-Triazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a 1,2,3-triazole ring substituted at the 5-position with a propanoic acid side chain. The compound is of interest in medicinal chemistry and materials science due to the triazole’s stability, hydrogen-bonding capacity, and versatility in click chemistry applications. Its synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) , though alternative routes are documented for specialized derivatives . The carboxylic acid group enhances solubility in polar solvents and facilitates conjugation in solid-phase synthesis, as seen in resin functionalization protocols .

Eigenschaften

Molekularformel |

C5H7N3O2 |

|---|---|

Molekulargewicht |

141.13 g/mol |

IUPAC-Name |

2-(2H-triazol-4-yl)propanoic acid |

InChI |

InChI=1S/C5H7N3O2/c1-3(5(9)10)4-2-6-8-7-4/h2-3H,1H3,(H,9,10)(H,6,7,8) |

InChI-Schlüssel |

HQZXWGJQZSXBFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NNN=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid can be achieved through various methods. One common method involves the use of “Click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . This method is highly efficient and provides high yields of the desired product. The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst under mild conditions.

Another method involves the use of Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This method uses (S)-(-)-ethyl lactate as a starting material, which undergoes a cross-coupling reaction with different arylboronic acids to afford the target molecules in good yields.

Industrial Production Methods

Industrial production of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,3-Triazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1H-1,2,3-Triazol-5-yl)propanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity . Molecular docking studies have shown that the compound can bind to the active site of carbonic anhydrase-II enzyme, inhibiting its activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(1H-1,2,3-Triazol-5-yl)propanoic Acid

This isomer differs in the attachment position of the propanoic acid group (3-position vs. 2-position in the target compound). The spatial arrangement impacts electronic properties and intermolecular interactions. For example:

- Solubility : The 2-position isomer may exhibit stronger intramolecular hydrogen bonding between the triazole N–H and the carboxylic acid, reducing aqueous solubility compared to the 3-isomer.

- Synthetic Utility : Both isomers are used in resin functionalization , but the 3-isomer is explicitly cited in solid-phase chemistry for peptide backbone modifications .

Heterocycle Variants

2-(1H-Tetrazol-5-yl)acetic Acid ():

- Structure : Replaces triazole with tetrazole (four nitrogen atoms) and has a shorter acetic acid chain.

- Acidity : Tetrazoles (pKa ~ 4.9) are stronger acids than triazoles (pKa ~ 9–10), making them effective bioisosteres for carboxylic acids.

- Applications : Preferred in drug design for metabolic stability, whereas triazole derivatives are favored in materials science for thermal stability .

- 2-Hydroxy-3-(1H-Imidazol-5-yl)propanoic Acid (): Structure: Substitutes triazole with imidazole (two nitrogen atoms) and replaces the carboxylic acid with a hydroxyl group. Functionality: The hydroxyl group reduces acidity (pKa ~ 10–12) compared to carboxylic acids, altering solubility and metal-binding properties. Imidazole derivatives are prevalent in enzymology (e.g., histidine analogs) but lack the click chemistry utility of triazoles .

Substituent Effects

- 2-[4-Nitro-3-(Trifluoromethyl)phenyl]-2H-1,2,3-Triazole (): Structure: Aryl-substituted triazole with electron-withdrawing groups (NO₂, CF₃). Properties: Enhanced lipophilicity and stability due to aromatic substitution, contrasting with the hydrophilic propanoic acid derivative. Such compounds are used in agrochemicals and fluorescence probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.